
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid
Overview
Description
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (CAS: 413624-71-2) is a branched-chain dicarboxylic acid with a ketone functional group at position 8. Its molecular formula is C₁₉H₃₄O₅, with a molecular weight of 342.47 g/mol and a melting point of 82–83°C . The compound is primarily recognized as Bempedoic Acid Impurity 1 or the active metabolite ESP15228, derived from the hydrolysis of its diethyl ester intermediate during the synthesis of bempedoic acid (ETC-1002), a therapeutic agent for hyperlipidemia .
Structurally, it features two terminal carboxylic acid groups, four methyl substituents at positions 2 and 14, and a central ketone moiety. This configuration distinguishes it from related compounds like bempedoic acid (hydroxyl group at position 8) and shorter-chain diacids (e.g., tetradecanedioic acid). Its applications span cardiovascular disease research, dyslipidemia, and glucose metabolism disorders .
Preparation Methods
The synthesis of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid involves several steps:
Substitution Reaction: Isobutyronitrile and 1,4-dihalogenated butane are used as raw materials to obtain 2,2-dimethyl-6-halogenated hexanenitrile.
Further Substitution, Hydrolysis, Acidification, and Decarboxylation: The 2,2-dimethyl-6-halogenated hexanenitrile undergoes these reactions with 1,3-diP substituent acetone (where P is COOR, CN, or CONH2) to yield 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid.
Reduction Reaction: The 8-oxo-2,2,14,14-tetramethyl pentadecanedioic acid is reduced using a boron reducing agent, followed by hydrolysis and acidification to obtain the target product.
Chemical Reactions Analysis
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically involve boron reducing agents to yield alcohol derivatives.
Substitution: It can undergo substitution reactions, particularly with halogenated compounds.
Common reagents used in these reactions include DMSO, PEG300, Tween-80, and saline solutions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid is a ketone compound being explored for its potential in managing metabolic disorders, with ongoing research to understand its therapeutic potential and mechanisms of action. Studies suggest it can be employed in research focusing on lipid metabolism, cardiovascular health, dyslipidemias, dysproteinemias, and glucose metabolism disorders .
Scientific Research Applications
This compound has diverse applications in scientific research, including its role as an inhibitor in metabolic pathways. Interaction studies have shown its potential to interact with enzymes involved in lipid metabolism and glucose homeostasis, suggesting it may modulate pathways related to cholesterol synthesis and degradation.
Cardiovascular Health
- Bempedoic acid, which has similar metabolic effects to this compound, increases LDL receptor activity in the liver, promoting LDL-cholesterol clearance from the bloodstream.
- Bempedoic acid is effective in lowering LDL-C levels in patients with high cholesterol, and is being investigated for reducing cardiovascular events and mortality in high-risk patients. A study found that bempedoic acid was associated with a lower risk of major adverse cardiovascular events among statin-intolerant patients .
Metabolic Disorders
- This compound's cholesterol-lowering properties might be beneficial for managing dyslipidemias.
- Some studies suggest Bempedoic Acid might influence glucose metabolism, potentially impacting conditions like diabetes, but more research is needed.
- Data from studies on obese female Zucker fatty rats showed that tetramethyl-substituted keto diacids and diols (e.g., 10c, 10g,14c) were the most biologically active compounds, with compound 14c elevating HDL-cholesterol, reducing triglycerides, and reducing NEFA . Compound 10g modified non-HDL-cholesterol and triglycerides, and elevated HDL-cholesterol levels, with a dose-dependent reduction of fasting insulin and glucose levels also observed .
Synthesis and Modification
- As a dicarboxylic acid derivative, this compound can undergo reactions typical of carboxylic acids, such as esterification, amidation, and salt formation, which are significant for synthesizing derivatives or modifying the compound for specific applications.
Bempedoic Acid Synthesis
- This compound is an intermediate in the synthesis of Bempedoic acid . Bempedoic acid is prepared by condensation of 1,5-dibromopentane with ethyl isobutyrate, which yields ethyl 7-bromo-2,2-dimethylheptanoate, which is dimerized with tosylmethyl isocyanide to yield diethyl 8-isocyano-2, 2,14,14-tetramethyl-8-(tosyl) pentadecanedioate .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways involved in cardiovascular health, lipid metabolism, and glucose regulation. The exact mechanism involves modulation of enzyme activities and receptor interactions that influence these biological processes .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Table 1: Key Properties of 2,2,14,14-Tetramethyl-8-oxopentadecanedioic Acid and Analogues
Key Observations:
Functional Group Variations :
- The keto group in this compound contrasts with the hydroxyl group in bempedoic acid, significantly impacting biological activity. The keto form lacks ATP citrate lyase inhibitory activity, making it a pharmacologically inactive impurity .
- The diethyl ester derivative serves as a lipophilic intermediate, enabling easier handling during synthesis. Hydrolysis of this ester (e.g., with KOH) yields the active dicarboxylic acid form .
Chain Length and Branching :
- Compared to tetradecanedioic acid (C14), the C15 backbone of this compound includes methyl branches and a ketone, enhancing steric bulk and altering solubility (predicted density: 1.042 g/cm³ vs. tetradecanedioic acid’s 1.22 g/cm³ ) .
Biological Activity
2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid (C19H34O5) is a ketone compound with a molecular weight of 342.47 g/mol. This compound has garnered attention in the scientific community due to its significant biological activity, particularly in the context of metabolic disorders and cardiovascular diseases.
Chemical Structure and Properties
The chemical structure of this compound features a central ketone functionality flanked by two sets of dimethyl groups. This unique arrangement contributes to its biological activities and interactions with various enzymes and metabolic pathways.
Property | Value |
---|---|
Molecular Formula | C19H34O5 |
Molecular Weight | 342.47 g/mol |
CAS Number | 413624-71-2 |
The biological activity of this compound is primarily linked to its effects on lipid metabolism and glucose homeostasis. The compound interacts with several key enzymes and proteins involved in these processes:
- Lipid Metabolism : It modulates the activity of lipases and acyl-CoA synthetases, influencing the breakdown and synthesis of fatty acids. This action can lead to improved lipid profiles by reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels .
- Glucose Metabolism : The compound may also affect insulin signaling pathways, potentially enhancing glucose uptake in cells and influencing gluconeogenesis in hepatocytes.
Cellular Effects
Research indicates that this compound exerts various cellular effects:
- Adipocytes : Influences lipid storage and mobilization, impacting adipogenesis (fat cell formation) and lipolysis (fat breakdown).
- Hepatocytes : Alters glucose and lipid metabolism, which can affect overall energy balance in the body.
Molecular Mechanisms
At the molecular level, the compound can bind to specific receptors or enzymes. For instance:
- It may inhibit certain lipases, leading to reduced triglyceride breakdown.
- It can modulate gene expression by interacting with transcription factors involved in metabolic regulation .
Case Studies and Experimental Data
Recent studies have highlighted the effectiveness of this compound in animal models:
- Obese Zucker Fatty Rats : In a study involving obese female Zucker fatty rats, administration of the compound resulted in a dose-dependent increase in HDL cholesterol while reducing triglycerides and non-esterified fatty acids (NEFA). The minimum effective dose was found to be 30 mg/kg/day .
- Human Clinical Trials : Ongoing clinical trials are investigating its potential as an adjunct therapy for patients with high LDL cholesterol who are inadequately controlled by statins. Preliminary data suggest that it may effectively lower LDL cholesterol levels.
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Key Differences |
---|---|---|
Diethyl 2,2,14,14-tetramethyl-8-oxopentadecanedioate | Similar lipid-lowering effects | Different solubility and reactivity |
8-Hydroxy-2,2,14,14-tetramethylpentadecanedioic acid | Used for similar research areas | Hydroxylated derivative with distinct properties |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is synthesized via hydrolysis of its diethyl ester precursor (CAS 738606-43-4) using aqueous KOH in refluxing ethanol/water (4:1 ratio) for 4 hours, followed by recrystallization from diethyl ether/hexanes . Yield optimization requires careful control of reaction temperature (reflux at ~78°C) and stoichiometric excess of KOH (≥3.2 equivalents). Impurities from incomplete hydrolysis can be minimized via iterative recrystallization. For intermediates, dimerization reactions involving tosylmethyl isocyanide and NaH in DMSO are critical steps .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential for confirming purity?
Methodological Answer:
- NMR spectroscopy (¹H and ¹³C) is used to confirm the ketone group (δ ~208–210 ppm for carbonyl carbon) and branched methyl groups (δ ~1.2–1.4 ppm for protons) .
- High-resolution mass spectrometry (HRMS) validates the molecular formula (C19H34O5, exact mass 342.2409) .
- HPLC with UV detection (λ = 210–230 nm) ensures purity >98%, as per pharmacopeial standards .
Advanced Research Questions
Q. What experimental models are suitable for studying the compound’s role in lipid metabolism and cardiovascular disease?
Methodological Answer:
- In vitro models: Hepatocyte cultures treated with the compound can assess LDL receptor upregulation and cholesterol synthesis inhibition via ACLY (ATP-citrate lyase) modulation .
- In vivo models: Transgenic mice (e.g., ApoE⁻/⁻) fed high-fat diets are used to evaluate reductions in plasma LDL-C and atherosclerotic plaque formation. Dosing regimens (10–100 mg/kg/day, oral) should account for species-specific pharmacokinetics .
- Mechanistic studies: Radiolabeled tracers (e.g., ¹⁴C-acetate) track incorporation into fatty acids to quantify ACLY inhibition .
Q. How can researchers resolve contradictions in reported bioactivity data between in vitro and in vivo studies?
Methodological Answer: Discrepancies often arise from metabolic activation differences. To address this:
- Metabolite profiling (LC-MS/MS) identifies active intermediates like ESP-15228, the de-esterified form .
- Species-specific metabolism assays using liver microsomes (human vs. rodent) clarify interspecies variability in esterase activity .
- Dose-response studies with pharmacokinetic modeling (e.g., non-compartmental analysis) correlate plasma exposure with efficacy .
Q. What strategies are recommended for stabilizing the ketone group during long-term storage or in biological assays?
Methodological Answer:
- Storage: Lyophilized powder stored at –20°C under argon avoids ketone oxidation. Solutions in DMSO should be aliquoted and used within 1 month to prevent degradation .
- In assays: Antioxidants (e.g., 0.1% BHT) in cell culture media mitigate ROS-induced degradation. For in vivo studies, enteric-coated formulations protect against gastric hydrolysis .
Q. Methodological Challenges and Solutions
Q. How can researchers quantify trace impurities (e.g., diethyl ester residues) in synthesized batches?
Methodological Answer:
- LC-MS/MS with MRM (multiple reaction monitoring) targets specific transitions (e.g., m/z 398.58 → 342.24 for the diethyl ester) with detection limits <0.1% .
- Derivatization with BSTFA enhances GC-MS sensitivity for volatile impurities .
Q. What factorial design approaches are optimal for studying synergistic effects with statins?
Methodological Answer:
- 2×2 factorial designs test interactions between the compound (low/high dose) and statins (e.g., atorvastatin) in hyperlipidemic models. Primary endpoints include LDL-C reduction and liver enzyme (ALT/AST) levels .
- Response surface methodology (RSM) models non-linear dose-response relationships, requiring ≥3 dose levels and ANOVA for significance testing .
Properties
IUPAC Name |
2,2,14,14-tetramethyl-8-oxopentadecanedioic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34O5/c1-18(2,16(21)22)13-9-5-7-11-15(20)12-8-6-10-14-19(3,4)17(23)24/h5-14H2,1-4H3,(H,21,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVXRVOYVVPVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCCCC(=O)CCCCCC(C)(C)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
413624-71-2 | |
Record name | 2,2,14,14-Tetramethyl-8-oxopentadecanedioic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM8TET768Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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